MEK1 Binding Affinity: (R)-PD 0325901CL Exhibits Sub-Nanomolar Kd Distinct from CI-1040 and PD0325901
In a binding assay measuring direct MEK interaction, 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide ((R)-PD 0325901CL) demonstrated a Kd of 0.470 nM against the MEK1/RAF complex, as reported in patent US20230382863 [1]. By contrast, CI-1040 inhibits purified MEK1 with an IC50 of 17 nM (100-fold less potent), while PD0325901 (mirdametinib) shows an IC50 of 0.33 nM in cell-based MEK inhibition assays and a Ki app of 1 nM against activated MEK1/2 . The Kd value of 0.470 nM places the target compound closer to the potency regime of the second-generation inhibitor PD0325901, yet its 2-chloro substitution and distinct binding pose (validated crystallographically in PDB 3EQC) confer a unique interaction profile [2].
| Evidence Dimension | MEK binding affinity (Kd) vs. MEK1 inhibition (IC50/Ki app) |
|---|---|
| Target Compound Data | Kd = 0.470 nM (MEK1/RAF complex, BindingDB BDBM636826) |
| Comparator Or Baseline | CI-1040: IC50 = 17 nM (MEK1); PD0325901: IC50 = 0.33 nM (cellular MEK), Ki app = 1 nM (activated MEK1/2) |
| Quantified Difference | Target Kd ~36-fold tighter than CI-1040 IC50; ~2.1-fold weaker than PD0325901 IC50; ~2.1-fold tighter than PD0325901 Ki app |
| Conditions | Kd: US20230382863 patent, 384-AlphaPlate assay, 0-1 μM compound range. CI-1040 IC50: purified MEK1 inhibition assay. PD0325901 IC50: murine colon 26 tumor cell ERK phosphorylation. |
Why This Matters
The target compound occupies a distinct potency niche: substantially more potent than the first-generation clinical candidate CI-1040, yet structurally differentiated from PD0325901 by the 2-chloro substituent—relevant for structure-activity relationship (SAR) studies and probe molecule selection where fluorine vs. chlorine pharmacophore comparison is critical.
- [1] BindingDB BDBM636826. US20230382863, Compound I-40. Kd: 0.470 nM, MEK1/RAF complex. Assay: 384-AlphaPlate, 0-1 μM compound range. View Source
- [2] Fischmann, T.O. et al. (2009) Biochemistry 48: 2661-2674. PDB 3EQC co-crystal structure of (R)-PD 0325901CL (ligand 3BM) with npMEK1 at 1.80 Å. View Source
